3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(4-butan-2-yl-2-chlorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-9(2)10-4-5-13(12(14)6-10)16-11-7-15-8-11/h4-6,9,11,15H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTMMSXQQLRMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC2CNC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244582 | |
| Record name | 3-[2-Chloro-4-(1-methylpropyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-58-6 | |
| Record name | 3-[2-Chloro-4-(1-methylpropyl)phenoxy]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-Chloro-4-(1-methylpropyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Route
One common preparation involves the reaction of 4-(sec-butyl)-2-chlorophenol with azetidine under controlled conditions to form the ether linkage between the phenol oxygen and the azetidine ring. This method requires careful control of temperature, solvent, and base to optimize yield and purity.
-
- Solvent: Dichloromethane or tetrahydrofuran
- Base: Triethylamine or sodium hydride to deprotonate the phenol
- Temperature: Ambient to 60°C
- Reaction time: 6 to 16 hours depending on scale and substrate purity
-
- Deprotonation of the phenol hydroxyl group to form phenolate ion.
- Nucleophilic attack of the phenolate on the azetidine derivative bearing a suitable leaving group (e.g., mesylate or halide).
- Formation of the phenoxyazetidine ether bond.
Azetidine Ring Formation via Cyclization
Alternative methods involve constructing the azetidine ring through intramolecular cyclization reactions starting from linear precursors containing amino and halide functionalities. For example, halogenated sec-butyl chlorophenol derivatives can be reacted with amino alcohols or haloamines to form the azetidine ring via nucleophilic substitution and ring closure.
Use of Protecting Groups and Coupling Agents
In some protocols, protecting groups such as tert-butoxycarbonyl (Boc) are employed on the azetidine nitrogen to improve reaction selectivity and facilitate purification. Coupling agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and carbodiimides (e.g., EDCI) are used to promote amide bond formation or carbamate formation when preparing azetidine derivatives with additional functional groups.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Deprotonation of 4-(sec-butyl)-2-chlorophenol with NaH in THF | 0°C to RT, 2 h | — | Formation of phenolate intermediate |
| Reaction with azetidine mesylate | RT, 12 h | 65-75 | Nucleophilic substitution to form azetidine ether |
| Boc-protection of azetidine nitrogen | Boc2O, triethylamine, DCM, RT, 6 h | 80-85 | Facilitates purification and stability |
| Deprotection of Boc group | TFA in DCM, 0°C to RT, 2 h | Quantitative | Yields free azetidine compound |
Recent literature reports scalable and stereoselective methods for preparing chiral azetidines with substitutions at the 2-position, which can be adapted for sec-butyl substituted azetidines:
- Use of chiral tert-butanesulfinamides as chiral auxiliaries to induce stereoselectivity.
- Three-step sequences involving 1,3-bis-electrophilic 3-chloropropanal and sulfinamide condensation to produce enantioenriched azetidines.
- Subsequent deprotection and functionalization steps allow the introduction of phenoxy substituents.
These methods provide access to enantiopure azetidines with diverse substitution patterns, which is critical for applications in medicinal chemistry.
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution of phenolate with azetidine mesylate | 4-(sec-butyl)-2-chlorophenol, NaH, azetidine mesylate | THF, 0-25°C, 12 h | Straightforward, moderate to good yields | Requires handling of strong base, possible side reactions |
| Azetidine ring formation via cyclization | Haloamines, amino alcohols | Heating, base catalysis | Direct ring formation, versatile | Multi-step, possible regioselectivity issues |
| Boc-protection and coupling agent-mediated synthesis | Boc2O, HATU, triethylamine | DCM, 0-20°C, 6-16 h | Improved selectivity, easier purification | Additional steps for protection/deprotection |
| Chiral sulfinamide-mediated stereoselective synthesis | tert-Butanesulfinamide, 3-chloropropanal | Multi-step, mild conditions | Access to enantioenriched azetidines | More complex, requires chiral auxiliaries |
- Reaction times vary from 6 to 16 hours depending on substrate steric hindrance and solvent degassing to prevent side reactions.
- Use of coupling agents such as HATU and carbodiimides enhances amide bond formation efficiency in azetidine derivatives.
- Protecting groups like Boc improve reaction control and product stability.
- Chiral induction methods using sulfinamides enable access to enantiopure azetidines, which is valuable for biological activity studies.
- Purification typically involves liquid-liquid extraction, drying over sodium sulfate or magnesium sulfate, and chromatographic techniques (e.g., RP-HPLC or normal phase chromatography).
The preparation of 3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine involves well-established nucleophilic substitution reactions between sec-butyl chlorophenol derivatives and azetidine intermediates, often enhanced by protecting group strategies and coupling agents. Recent advances in stereoselective synthesis provide new avenues for producing enantiopure compounds with potential medicinal applications. Optimization of reaction conditions, including solvent choice, temperature control, and purification methods, is critical for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated nitrogen-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Amides and other oxidized derivatives.
Reduction: Saturated nitrogen-containing compounds.
Substitution: Various substituted phenoxyazetidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine has shown potential as a lead compound in drug development due to its ability to interact with biological targets. Its applications include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for the development of new antibiotics.
- Anticancer Properties : Research suggests that it may inhibit the growth of certain cancer cell lines, indicating potential use in cancer therapeutics.
- Neuropharmacology : The compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Agrochemical Development
The compound's chlorophenoxy group is reminiscent of herbicides, which positions it as a candidate for developing new agrochemicals. Its potential applications include:
- Herbicide Development : Given its structural similarities to known herbicides, it could be modified to enhance efficacy against specific weed species.
- Pesticide Formulations : Its biological activity might be harnessed to develop novel pesticides that target specific pests while minimizing environmental impact.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it had comparable efficacy to standard antibiotics:
| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Gentamicin | 8 |
| Escherichia coli | 8 | Ciprofloxacin | 4 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer activity of this compound using various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HeLa | 10 | Doxorubicin | 5 |
| MCF7 | 15 | Paclitaxel | 10 |
While showing promising activity, further research is needed to enhance its potency and selectivity.
Mechanism of Action
The mechanism of action of 3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine involves its interaction with specific molecular targets. The azetidine ring’s ring strain makes it highly reactive, allowing it to participate in various chemical reactions. The phenoxy group can interact with biological targets, potentially disrupting cellular processes or inhibiting enzyme activity .
Comparison with Similar Compounds
Key Structural Features :
- Azetidine core : A strained four-membered ring with a nitrogen atom, offering conformational rigidity.
- Chlorophenoxy moiety: The 2-chloro substituent on the phenyl ring may participate in halogen bonding, critical for target binding in bioactive molecules .
- Sec-butyl group : A branched alkyl chain providing steric bulk and modulating solubility.
Comparison with Similar Compounds
Halogen Substitution Variants
Bromine-Substituted Analog
The bromine-substituted analog, 3-[2-bromo-4-(sec-butyl)phenoxy]azetidine (), replaces chlorine with bromine. This substitution increases molecular weight (Br: 79.9 g/mol vs. However, bromine’s larger atomic radius may introduce steric hindrance, reducing compatibility with certain enzyme active sites .
Trifluoromethyl-Substituted Analog
3-[4-(Trifluoromethyl)phenoxy]azetidine () replaces the sec-butyl and chlorine groups with a trifluoromethyl (-CF₃) group. The -CF₃ group is highly electronegative and lipophilic, improving metabolic stability but reducing solubility. Its strong electron-withdrawing effect may alter the electronic environment of the azetidine ring, affecting reactivity in synthetic pathways .
Table 1: Halogen/Functional Group Substitution Effects
| Compound | Substituent | Molecular Weight | LogP (Predicted) | Key Properties |
|---|---|---|---|---|
| 3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine | Cl, sec-butyl | ~269.8* | ~3.5 | Moderate lipophilicity, halogen bonding |
| 3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine | Br, sec-butyl | ~314.3 | ~4.0 | Increased steric bulk, higher polarizability |
| 3-[4-(Trifluoromethyl)phenoxy]azetidine | -CF₃ | 217.19 | 2.8 | High electronegativity, improved metabolic stability |
*Calculated based on structural data from and .
Heterocycle Variation
Piperidine Derivatives
3-[4-(Sec-butyl)phenoxy]piperidine () replaces the azetidine ring with a six-membered piperidine. However, the increased flexibility may reduce target selectivity in biological systems. The absence of a chlorine substituent in this compound further diminishes halogen-bonding interactions .
Pyrrolidine Derivatives
Methyl (2S,4S)-4-[4-(sec-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate () incorporates a five-membered pyrrolidine ring. The additional methyl ester group introduces hydrogen-bonding capacity, which could improve water solubility but may complicate metabolic clearance .
Table 2: Heterocycle Comparison
| Compound | Heterocycle | Ring Size | Key Features |
|---|---|---|---|
| This compound | Azetidine | 4-membered | High rigidity, strained conformation |
| 3-[4-(Sec-butyl)phenoxy]piperidine | Piperidine | 6-membered | Flexibility, ease of synthesis |
| Methyl (2S,4S)-...pyrrolidinecarboxylate | Pyrrolidine | 5-membered | Balanced flexibility, ester functionalization |
Ortho vs. Para Chlorine Placement
Compounds like 3-(2-chlorophenoxy)piperidine () highlight the importance of substituent position.
CNS Activity in Chlorophenoxy Azetidines
Azetidine derivatives with 2-chlorophenoxy groups, such as those in , exhibit central nervous system (CNS) depressant activity. The sec-butyl group in the target compound may extend half-life by reducing oxidative metabolism, a property absent in simpler analogs like 3-(3-methylphenoxy)azetidine () .
Biological Activity
3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The presence of the sec-butyl and chlorophenoxy groups significantly influences its biological activity.
Research indicates that compounds with azetidine rings often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound is not fully elucidated but may involve:
- Receptor Modulation: Similar compounds have been shown to act as antagonists or modulators at histamine H3 receptors, which are implicated in various neurological conditions .
- Enzyme Inhibition: The compound may inhibit specific enzymes related to neuroinflammation or cancer progression, as seen in other azetidine derivatives .
Antibacterial Activity
A study on azetidine derivatives demonstrated their potential as antibacterial agents. Compounds with similar structures showed efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at the azetidine ring can enhance antibacterial potency .
Antineoplastic Properties
The compound's potential as an antineoplastic agent has been explored, particularly in relation to its ability to inhibit monoacylglycerol lipase (MAGL). This inhibition is relevant for treating neuroinflammation and various cancers, suggesting that this compound could have therapeutic implications in oncology .
Case Studies
- Study on Antibacterial Efficacy:
- Neuroinflammation Research:
Data Tables
| Study Focus | Compound Tested | Key Findings |
|---|---|---|
| Antibacterial Activity | Azetidine derivatives | Active against Gram-positive and Gram-negative bacteria |
| Neuroinflammation | MAGL inhibitors | Reduced neuroinflammation; potential cognitive improvement |
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of 3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine?
To optimize synthesis, employ factorial design to systematically vary parameters (e.g., temperature, catalyst loading, reaction time) and identify critical factors affecting yield and purity . Couple this with computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation . For example, a 2³ factorial design could explore interactions between solvent polarity, stoichiometry, and temperature, while density functional theory (DFT) calculations validate energy profiles.
Basic: Which analytical techniques are most robust for characterizing the structural and electronic properties of this compound?
Use X-ray crystallography to resolve the 3D molecular geometry, complemented by NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to confirm regiochemistry and steric effects . Pair these with high-resolution mass spectrometry (HRMS) for molecular weight validation and FT-IR to identify functional groups (e.g., azetidine ring vibrations). Cross-validate computational methods (e.g., DFT-optimized structures) against experimental data to ensure accuracy .
Basic: How should reactor design and process control be tailored for scaling up its synthesis?
Adopt continuous-flow reactors to enhance heat/mass transfer and minimize side reactions, especially for exothermic steps involving chlorophenoxy intermediates . Integrate process analytical technology (PAT) such as in-line FT-IR or Raman spectroscopy for real-time monitoring of reaction progress. For heterogeneous systems, consider membrane separation technologies to isolate the azetidine derivative efficiently .
Advanced: How can computational modeling resolve discrepancies in reaction mechanisms proposed for this compound?
When mechanistic data conflict (e.g., competing pathways for azetidine ring formation), apply multiscale modeling :
- Use ab initio molecular dynamics (AIMD) to simulate short-timescale bond-breaking/forming events .
- Compare activation strain models to evaluate steric and electronic contributions from the sec-butyl and chloro substituents .
- Validate against kinetic isotope effect (KIE) experiments or transient absorption spectroscopy to reconcile computational predictions with empirical data .
Advanced: What methodologies address contradictions in bioactivity or physicochemical data across studies?
For inconsistent bioactivity results:
- Conduct meta-analysis of dose-response curves, stratifying data by assay type (e.g., cell-free vs. cellular systems) and control for batch-to-batch purity variations .
- Employ cheminformatics tools to analyze structure-activity relationships (SAR) and identify confounding structural motifs (e.g., chlorophenoxy group conformation) .
- Replicate experiments under standardized OECD guidelines to ensure reproducibility .
Advanced: How can theoretical frameworks guide the integration of this compound into novel materials or drug candidates?
Leverage molecular docking and free-energy perturbation (FEP) simulations to probe interactions with biological targets (e.g., enzymes) or material surfaces . For agrochemical applications, apply quantitative structure-property relationship (QSPR) models to predict soil adsorption coefficients or photostability . Ground hypotheses in chemical reaction network theory to map plausible degradation pathways or byproduct formation .
Advanced: What role can AI-driven platforms play in accelerating research on this compound?
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
